Cas no 1428788-16-2 (7-(3-Chloropropoxy)-6-methoxyquinolin-4-OL)

7-(3-Chloropropoxy)-6-methoxyquinolin-4-ol is a quinoline derivative with potential applications in pharmaceutical and chemical research. Its structure features a chloropropoxy substituent at the 7-position and a methoxy group at the 6-position, contributing to its reactivity and utility as an intermediate in synthetic chemistry. The presence of the hydroxyl group at the 4-position enhances its ability to participate in further functionalization, making it valuable for the development of biologically active compounds. This compound is particularly relevant in the synthesis of analogs with potential therapeutic properties. Its well-defined molecular structure ensures consistency in research applications, supporting precise modifications for targeted studies.
7-(3-Chloropropoxy)-6-methoxyquinolin-4-OL structure
1428788-16-2 structure
商品名:7-(3-Chloropropoxy)-6-methoxyquinolin-4-OL
CAS番号:1428788-16-2
MF:C13H14ClNO3
メガワット:267.708162784576
CID:4821789

7-(3-Chloropropoxy)-6-methoxyquinolin-4-OL 化学的及び物理的性質

名前と識別子

    • 7-(3-CHLOROPROPOXY)-6-METHOXYQUINOLIN-4-OL
    • 7-(3-chloropropoxy)-6-methoxy-1H-quinolin-4-one
    • 7-(3-chloropropoxy)-6-methoxyquinolin-4(1H)-one
    • 7-(3-chloropropyloxy)-6-methoxy-4(1H)-quinolinone
    • 7-(3-Chloropropoxy)-6-methoxyquinolin-4-OL
    • インチ: 1S/C13H14ClNO3/c1-17-12-7-9-10(15-5-3-11(9)16)8-13(12)18-6-2-4-14/h3,5,7-8H,2,4,6H2,1H3,(H,15,16)
    • InChIKey: FKVXDOFJNJRXJU-UHFFFAOYSA-N
    • ほほえんだ: ClCCCOC1C(=CC2C(C=CNC=2C=1)=O)OC

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 321
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 47.6

7-(3-Chloropropoxy)-6-methoxyquinolin-4-OL 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM229083-25g
7-(3-Chloropropoxy)-6-methoxyquinolin-4-ol
1428788-16-2 97%
25g
$394 2022-09-02
Chemenu
CM229083-1g
7-(3-Chloropropoxy)-6-methoxyquinolin-4-ol
1428788-16-2 97%
1g
$734 2021-08-04
Alichem
A189009562-1g
7-(3-Chloropropoxy)-6-methoxyquinolin-4-ol
1428788-16-2 95%
1g
832.10 USD 2021-06-01

7-(3-Chloropropoxy)-6-methoxyquinolin-4-OL 関連文献

7-(3-Chloropropoxy)-6-methoxyquinolin-4-OLに関する追加情報

Professional Introduction to 7-(3-Chloropropoxy)-6-methoxyquinolin-4-OL (CAS No. 1428788-16-2)

7-(3-Chloropropoxy)-6-methoxyquinolin-4-OL is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1428788-16-2, belongs to the quinoline derivatives family, which is well-known for its diverse biological activities and potential therapeutic applications. The molecular structure of this compound features a quinolin-4-OL core, which is functionalized with a 3-chloropropoxy side chain and a 6-methoxy substituent. These structural elements contribute to its unique chemical properties and biological interactions, making it a subject of intense study in medicinal chemistry.

The significance of 7-(3-Chloropropoxy)-6-methoxyquinolin-4-OL lies in its potential as a lead compound for the development of novel therapeutic agents. Quinoline derivatives have a long history of use in medicine, with several well-known drugs being derived from this chemical class. The presence of the 3-chloropropoxy group introduces a hydrophobic moiety that can enhance membrane permeability, while the 6-methoxy group provides metabolic stability and influences electronic properties, thereby affecting binding affinity to biological targets.

In recent years, there has been a surge in research focused on developing new quinoline-based compounds with enhanced pharmacological properties. One of the most promising areas of investigation is the use of these derivatives as antimalarial agents. The structural features of 7-(3-Chloropropoxy)-6-methoxyquinolin-4-OL make it a candidate for inhibiting enzymes such as heme polymerase, which is crucial in the malaria parasite's lifecycle. Preliminary studies have shown that this compound exhibits promising activity against drug-resistant strains of Plasmodium falciparum, suggesting its potential as a next-generation antimalarial drug.

Beyond antimalarial applications, 7-(3-Chloropropoxy)-6-methoxyquinolin-4-OL has also shown promise in other therapeutic areas. Researchers have explored its potential as an anti-inflammatory agent, leveraging its ability to modulate cytokine production and inhibit inflammatory pathways. The compound's interaction with various enzymes and receptors has been studied in detail, revealing mechanisms that could be exploited for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The synthesis of 7-(3-Chloropropoxy)-6-methoxyquinolin-4-OL involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the 3-chloropropoxy group typically involves nucleophilic substitution reactions, while the methylation at the C6 position is achieved through methanolysis or other methylation techniques. Advanced synthetic methodologies, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to improve yield and purity. These synthetic strategies are critical for ensuring that the final product meets the stringent requirements for pharmaceutical applications.

In terms of pharmacokinetic properties, 7-(3-Chloropropoxy)-6-methoxyquinolin-4-OL exhibits favorable solubility characteristics due to the presence of polar functional groups like hydroxyl and ether linkages. This solubility profile enhances bioavailability and facilitates formulation into oral or injectable dosage forms. Additionally, preliminary pharmacokinetic studies indicate that the compound has a reasonable half-life, allowing for once-daily dosing in potential therapeutic regimens.

The safety profile of 7-(3-Chloropropoxy)-6-methoxyquinolin-4-OL is another critical aspect that has been thoroughly evaluated. Preclinical toxicology studies have been conducted to assess acute and chronic toxicity, as well as potential side effects. These studies have revealed that the compound is generally well-tolerated at therapeutic doses, although some mild to moderate adverse effects have been observed at higher concentrations. Further research is ongoing to identify any long-term effects and to optimize dosing regimens to minimize potential risks.

The future directions for research on 7-(3-Chloropropoxy)-6-methoxyquinolin-4-OL are multifaceted. One area of focus is structure-activity relationship (SAR) studies aimed at identifying structural modifications that can enhance potency and selectivity. By systematically varying different functional groups within the molecule, researchers can gain insights into how specific structural features influence biological activity. This information can then be used to design new analogs with improved pharmacological properties.

Another exciting avenue is the exploration of computational methods to predict biological activity and optimize drug-like properties. Molecular modeling techniques, such as docking studies and quantum mechanical calculations, can provide valuable insights into how 7-(3-Chloropropoxy)-6-methoxyquinolin-4-OL interacts with biological targets at the molecular level. These computational approaches can accelerate the drug discovery process by identifying promising candidates for further experimental validation.

The role of 7-(3-Chloropropoxy)-6-methoxyquinolin-4-OL in combination therapy is also an area of growing interest. Researchers are investigating whether this compound can be used synergistically with existing drugs to improve treatment outcomes while reducing side effects. Combination therapies are particularly important in addressing multidrug resistance issues, such as those encountered in malaria infections or chronic inflammatory diseases.

In conclusion, 7-(3-Chloropropoxy)-6-methoxyquinolin-4-OL (CAS No. 1428788-16-2) represents a promising candidate for further development in pharmaceutical applications. Its unique structural features make it suitable for various therapeutic uses, including antimalarial treatments and anti-inflammatory therapies. Ongoing research efforts are focused on optimizing its synthesis, evaluating its pharmacokinetic properties, and exploring new applications through both experimental and computational methods. As our understanding of this compound continues to grow, it holds great potential for contributing to advancements in medicine and improving patient care worldwide.

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